REACTION_SMILES
|
[Cl:9][C:10](=[O:11])[C:12](=[O:13])[Cl:14].[ClH:1].[NH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[cH:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[NH:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:12]([C:10]([Cl:9])=[O:11])=[O:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cl)C(=O)Nc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |